molecular formula C11H17NO6 B3339323 N-Acetyl-1-O-propargyl-alpha-D-glucosamine CAS No. 1000593-95-2

N-Acetyl-1-O-propargyl-alpha-D-glucosamine

Cat. No. B3339323
CAS RN: 1000593-95-2
M. Wt: 259.26 g/mol
InChI Key: LNFVQZQJEGUHLW-ILAIQSSSSA-N
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Description

N-Acetylglucosamine (GlcNAc) is an amide derivative of the monosaccharide glucose . It is a secondary amide between glucosamine and acetic acid . It is significant in several biological systems. It is part of a biopolymer in the bacterial cell wall, which is built from alternating units of GlcNAc and N-acetylmuramic acid (MurNAc), cross-linked with oligopeptides at the lactic acid residue of MurNAc .


Synthesis Analysis

GlcN and its acetylated derivative, N-acetylglucosamine (GlcNAc), are currently produced by acid hydrolysis of chitin (a linear polymer of GlcNAc) extracted from crab and shrimp shells . N-Acetyl groups are chemically stable and harsh conditions are often needed to remove them .


Molecular Structure Analysis

The molecular formula of N-acetyl-α-D-glucosamine is C8H15NO6 . The average mass is 221.208 Da and the monoisotopic mass is 221.089935 Da .


Chemical Reactions Analysis

O-GlcNAcylation is the process of adding a single N-acetylglucosamine sugar to the serine or threonine of a protein . Comparable to phosphorylation, addition or removal of N-acetylglucosamine is a means of activating or deactivating enzymes or transcription factors .


Physical And Chemical Properties Analysis

N-acetyl-α-D-glucosamine belongs to the class of organic compounds known as n-acyl-alpha-hexosamines . These are carbohydrate derivatives containing a hexose moiety in which the oxygen atom is replaced by an n-acyl group .

Mechanism of Action

The notion that augmenting the intake of the precursor molecule, glucosamine, may directly stimulate articular proteoglycan synthesis to modulate osteoarthritis has provided the rationale for its widespread use . Theoretically, exogenous glucosamine may augment glycosaminoglycan synthesis in cartilage .

Safety and Hazards

GlcN is a precursor of the glycosaminoglycans and proteoglycans that make up articular cartilage . Glucosamine sulfate and glucosamine hydrochloride have been used for the treatment of osteoarthritis for more than 30 years, with no major known side effects .

Future Directions

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .

properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-prop-2-ynoxyoxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO6/c1-3-4-17-11-8(12-6(2)14)10(16)9(15)7(5-13)18-11/h1,7-11,13,15-16H,4-5H2,2H3,(H,12,14)/t7-,8-,9-,10-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFVQZQJEGUHLW-ILAIQSSSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC#C)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC#C)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-1-O-propargyl-alpha-D-glucosamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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